2-(2-CHLOROBENZENESULFONYL)ACETONITRILE
Description
2-(2-Chlorobenzenesulfonyl)acetonitrile is a nitrile derivative featuring a chlorobenzenesulfonyl moiety. Its molecular structure comprises a benzene ring substituted with a chlorine atom at the ortho position and a sulfonyl group linked to an acetonitrile group. This compound is of interest in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials, owing to the electron-withdrawing sulfonyl and nitrile groups, which enhance reactivity in nucleophilic and electrophilic reactions.
Properties
CAS No. |
87475-56-7 |
|---|---|
Molecular Formula |
C8H6ClNO2S |
Molecular Weight |
215.66 g/mol |
IUPAC Name |
2-(2-chlorophenyl)sulfonylacetonitrile |
InChI |
InChI=1S/C8H6ClNO2S/c9-7-3-1-2-4-8(7)13(11,12)6-5-10/h1-4H,6H2 |
InChI Key |
ITUDCEPQACNIEN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)S(=O)(=O)CC#N)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)CC#N)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2-CHLOROBENZENESULFONYL)ACETONITRILE typically involves the reaction of 2-chlorobenzenesulfonyl chloride with acetonitrile in the presence of a base. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-(2-CHLOROBENZENESULFONYL)ACETONITRILE undergoes various types of chemical reactions, including:
Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles replace the nitrile group.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The sulfonyl group can undergo oxidation reactions to form sulfonic acids or sulfonates.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-CHLOROBENZENESULFONYL)ACETONITRILE has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 2-(2-CHLOROBENZENESULFONYL)ACETONITRILE involves its ability to interact with nucleophiles and electrophiles. The nitrile group can act as a nucleophile, participating in substitution and addition reactions. The sulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophiles. These interactions enable the compound to exert its effects in various chemical and biological processes .
Comparison with Similar Compounds
Dichlorophenyl Acetonitrile Derivatives
- 2-(2,6-Dichlorophenyl)acetonitrile (CAS 3218-45-9) and 2-(2,3-Dichlorophenyl)acetonitrile (CAS 1261672-27-8) Structural Differences: Both compounds feature two chlorine atoms on the benzene ring (2,6- and 2,3-positions, respectively), compared to the single chlorine in the target compound. This may lead to differences in substitution reactions or catalytic behavior. Safety: Dichloro derivatives may exhibit higher toxicity due to increased halogen content, aligning with precautionary statement P101 (requiring medical advice readiness) noted for similar compounds .
Heterocyclic Analogues
2-[(2-Furylmethyl)sulfonyl]acetonitrile (CAS 175202-36-5)
- Structural Feature : Replaces the chlorobenzene ring with a furan group.
- Impact on Reactivity : The electron-rich furan ring may alter solubility and π-π interactions, reducing stability in polar solvents compared to the aromatic chlorobenzenesulfonyl group. This structural change could also influence biological activity in pharmaceutical applications .
2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile (CAS 499771-17-4)
- Complex Heterocycles : Incorporates benzodioxin and thiazol rings, which introduce steric hindrance and electronic diversity.
- Applications : Such heterocycles are common in agrochemicals and pharmaceuticals, suggesting enhanced bioactivity compared to the simpler chlorobenzenesulfonyl derivative. Synthesis pathways likely involve multi-step heterocycle formation, differing from the sulfonation-based routes of the target compound .
Sulfonyl and Hydrazono Derivatives
- 2-(tert-Butylsulfonyl)-2-(2-[4-(methylsulfonyl)phenyl]hydrazono)acetonitrile (CAS 477851-43-7) Structural Complexity: Features tert-butylsulfonyl and methylsulfonylphenyl hydrazono groups. Dual sulfonyl groups enhance electron-withdrawing effects, stabilizing negative charges in intermediates. Molecular Weight: Higher molar mass (343.42 g/mol) compared to the target compound, affecting solubility and diffusion properties .
Comparative Analysis of Key Properties
Electronic and Quantum Chemical Properties
Evidence from DFT studies on structurally related sulfonyl acetonitriles (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetate derivatives) highlights the importance of HOMO-LUMO gaps in reactivity. For the target compound:
- HOMO Localization : Likely concentrated on the chlorobenzene ring, facilitating electrophilic aromatic substitution.
- LUMO Energy: Lower than non-chlorinated analogues due to electron-withdrawing sulfonyl and chlorine groups, enhancing susceptibility to nucleophilic attack .
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